Phenyl 3-propionylbenzoate
CAS No.:
Cat. No.: VC0924168
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O3 |
|---|---|
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | phenyl 3-propanoylbenzoate |
| Standard InChI | InChI=1S/C16H14O3/c1-2-15(17)12-7-6-8-13(11-12)16(18)19-14-9-4-3-5-10-14/h3-11H,2H2,1H3 |
| Standard InChI Key | OFFBLXLTBYDGEW-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2 |
| Canonical SMILES | CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Phenyl 3-propionylbenzoate features a benzoate core with a propionyl (1-oxopropyl) group at the meta position, connected to a phenyl ring via an ester bond. The propionyl group introduces a ketone functionality, while the phenyl ester provides characteristic reactivity patterns important for various chemical transformations.
Physical and Chemical Properties
Based on the available data, phenyl 3-propionylbenzoate possesses the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C16H14O3 |
| Molecular Weight | 254.28056 g/mol |
| CAS Registry Number | 354785-99-2 |
| Synonyms | Phenyl 3-(1-oxopropyl)benzoate |
| Physical State | Likely crystalline solid (based on similar compounds) |
| Solubility | Presumed soluble in organic solvents (ethanol, dichloromethane) |
| Melting Point | Not reported in literature |
The compound contains three oxygen atoms - one in the ketone functionality and two in the ester linkage - which influence its polarity and potential for hydrogen bonding interactions .
Synthesis and Preparation Methods
Esterification of 3-Propionylbenzoic Acid
The most direct approach would involve the reaction of 3-propionylbenzoic acid with phenol under appropriate conditions, possibly using coupling reagents or acid catalysis. This would follow similar principles to the preparation of other benzoate esters.
Transesterification Approaches
By analogy with the synthesis of phenyl benzoate, which can be prepared from benzoic anhydride and diphenyl carbonate with catalysts such as Ti(OBu)4 or Sn(OMe)2Bu2 , a similar approach might be viable for phenyl 3-propionylbenzoate using the appropriate starting materials.
Comparative Analysis with Related Compounds
Relationship to Phenyl Benzoate
Phenyl benzoate (C13H10O2, CAS: 93-99-2) represents a simpler structural analog lacking the propionyl group. It appears as a white crystalline powder with a geranium odor and melts at 68-70°C . The addition of the propionyl group in phenyl 3-propionylbenzoate likely alters its physical properties, potentially increasing its molecular interactions and modifying its reactivity profile.
Structural Comparison with 3-Phenylpropyl Benzoate
3-Phenylpropyl benzoate (C16H16O2, CAS: 60045-26-3) shares the same number of carbon atoms as phenyl 3-propionylbenzoate but differs significantly in structure . While phenyl 3-propionylbenzoate has a phenyl ester with a ketone functionality on the benzoate portion, 3-phenylpropyl benzoate consists of benzoic acid esterified with 3-phenylpropanol, resulting in different chemical properties and reactivity patterns.
Relationship to Other Functionalized Benzoates
The compound bears structural similarities to methyl 4-(3-oxo-3-phenylpropyl)benzoate (C17H16O3, CAS: 342373-32-4) , which contains a similar ketone functionality but in a different arrangement. This suggests potential parallels in synthetic approaches and chemical behaviors.
Analytical Considerations
Infrared Spectroscopy
The compound would likely show characteristic absorption bands for:
-
Ester carbonyl (approximately 1720-1740 cm⁻¹)
-
Ketone carbonyl (approximately 1680-1700 cm⁻¹)
-
Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)
NMR Spectroscopy
Based on similar compounds, the ¹H NMR spectrum would likely show signals for:
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Aromatic protons (approximately 7.0-8.2 ppm)
-
Methylene protons adjacent to the ketone (approximately 2.8-3.0 ppm)
-
Methyl protons of the propionyl group (approximately 1.0-1.2 ppm)
Research Opportunities
Structure-Activity Relationship Studies
The unique arrangement of functional groups in phenyl 3-propionylbenzoate presents opportunities for structure-activity relationship studies. Systematic modifications of the core structure could yield valuable insights into how structural changes affect chemical reactivity and potential biological activities.
Reaction Methodology Development
The compound could serve as a model substrate for developing selective transformation methods targeting either the ester or ketone functionality, potentially leading to new synthetic methodologies with broader applications.
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